Tetramethylammonium chloride
Tetramethylammonium chloride
a cholinoreceptors agonist; high affinity choline uptake inhibitor. , synthetic.
IC50 = 30 �M, effect on choline uptake in a mouse brain synaptosomal fraction.
a cholinoreceptors agonist; high affinity choline uptake inhibitor., synthetic.
IC50 = 30 �M, effect on choline uptake in a mouse brain synaptosomal fraction.
a cholinoreceptors agonist; high affinity choline uptake inhibitor., synthetic.
Brand Name:
Vulcanchem
CAS No.:
75-57-0
VCID:
VC21067848
InChI:
InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1
SMILES:
C[N+](C)(C)C.[Cl-]
Molecular Formula:
C4H12ClN
(CH3)4NCl
C4H12ClN
(CH3)4NCl
C4H12ClN
Molecular Weight:
109.6 g/mol
Tetramethylammonium chloride
CAS No.: 75-57-0
Cat. No.: VC21067848
Molecular Formula: C4H12ClN
(CH3)4NCl
C4H12ClN
Molecular Weight: 109.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | a cholinoreceptors agonist; high affinity choline uptake inhibitor. , synthetic. IC50 = 30 �M, effect on choline uptake in a mouse brain synaptosomal fraction. a cholinoreceptors agonist; high affinity choline uptake inhibitor., synthetic. |
|---|---|
| CAS No. | 75-57-0 |
| Molecular Formula | C4H12ClN (CH3)4NCl C4H12ClN |
| Molecular Weight | 109.6 g/mol |
| IUPAC Name | tetramethylazanium;chloride |
| Standard InChI | InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | OKIZCWYLBDKLSU-UHFFFAOYSA-M |
| SMILES | C[N+](C)(C)C.[Cl-] |
| Canonical SMILES | C[N+](C)(C)C.[Cl-] |
| Appearance | colorless crystal powder |
| Colorform | Bipyramidal from dilute alcohol White crystalline solid |
| Melting Point | 420 °C (decomposes) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator